![molecular formula C15H9F3N2O2 B2751276 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-16-1](/img/structure/B2751276.png)
2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one” is a chemical compound with the molecular formula C15H9F3N2O2 and a molecular weight of 306.244. It has been used in the synthesis of polymers for electrochromic devices .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-(trifluoromethoxy)aniline and 1,4-di(2’-thienyl)-1,4-butadione. These are mixed in toluene and stirred under reflux for 36 hours. The toluene is then removed, and the product is refined using column chromatography .Chemical Reactions Analysis
The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these compounds .Scientific Research Applications
Phthalazine Derivatives in Medicinal Chemistry
Phthalazine derivatives serve as essential building blocks in the synthesis of novel molecules with heterocyclic structures. These new molecules are invaluable in medicinal chemistry, aiding researchers in the development of drugs that are both potent and effective, capable of eliciting desired pharmacological responses. The versatility of phthalazine derivatives allows for the creation of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against several neglected diseases.
Synthetic Routes for Phthalazine Derivatives
The synthesis of substituted phthalazine derivatives involves various synthetic routes, underlining the compound's importance in creating new molecules with significant medicinal potential. These synthetic methodologies facilitate the production of compounds that exhibit a wide range of biological activities, making phthalazine derivatives a focal point in the search for new therapeutic agents. The diverse synthetic approaches for phthalazine derivatives underscore the compound's adaptability and utility in drug development processes, contributing to advancements in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. In a study, derivatives of this compound were synthesized to evaluate their inhibitory activities against BRD4 . One of the derivatives, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The molecular and cellular effects of the compound’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects contribute to the compound’s anti-cancer activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound . This change can affect the compound’s electrochemical properties and, potentially, its biological activity .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-12-7-5-11(6-8-12)20-14(21)13-4-2-1-3-10(13)9-19-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVODNBDRVSGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
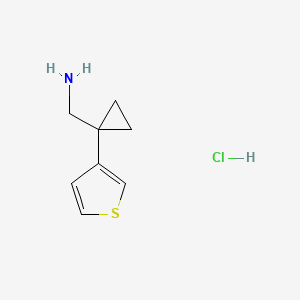


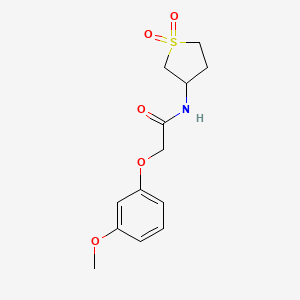

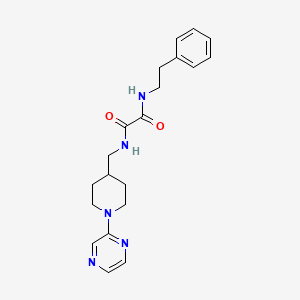

![Ethyl 4-(4-fluorophenyl)-6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751211.png)
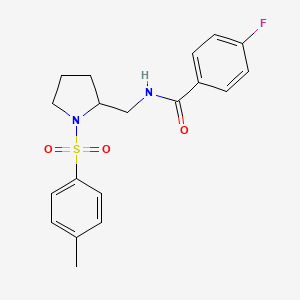
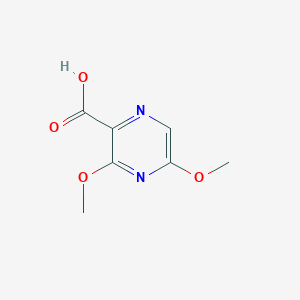
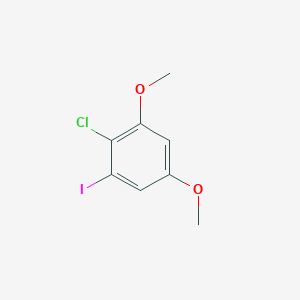
![2-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2751215.png)
